N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
N-[4-(5-methyltriazol-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-11-17-19-20(12)15-9-7-14(8-10-15)18-16(21)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSNFEJAANKOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523634 | |
| Record name | N-[4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89779-16-8 | |
| Record name | N-[4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a “click reaction.” This method is favored for its efficiency and high yield. The reaction involves the following steps:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine using sodium azide.
Click Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide has been investigated for its potential as an anticancer agent. Studies indicate that compounds with triazole moieties can inhibit specific enzymes involved in cancer cell proliferation. For example, a study demonstrated that derivatives of 1,2,3-triazoles exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
Research has shown that triazole derivatives possess notable antimicrobial activity. A study synthesized several phenyl-1H-1,2,3-triazole analogs and tested their efficacy against bacterial strains. Results indicated that some derivatives were more effective than traditional antibiotics in inhibiting bacterial growth . The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
Materials Science
Polymer Synthesis
this compound can serve as a building block for advanced materials, including polymers and nanomaterials. Its unique structure facilitates the formation of stable materials with desirable properties such as thermal stability and mechanical strength .
Nanotechnology Applications
The compound's functional groups allow it to be integrated into nanostructured materials for applications in drug delivery systems and biosensors. Research indicates that triazole-containing polymers can enhance the solubility and bioavailability of drugs .
Biological Studies
Cell Signaling Pathways
This compound is utilized in biological studies to explore its effects on various cellular processes, including apoptosis and signal transduction pathways. For instance, its interaction with specific receptors has been studied to understand its role in modulating cellular responses .
Chemical Biology
In chemical biology, this compound serves as a probe to investigate enzyme mechanisms and protein-ligand interactions. The presence of the triazole ring enhances its binding affinity to target proteins .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of conventional chemotherapeutics.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against resistant strains of bacteria. The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations comparable to leading antibiotics.
Mechanism of Action
The mechanism of action of N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it could interfere with cell proliferation pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide with structurally related compounds, emphasizing substituent effects and biological relevance:
| Compound Name | Structural Features | Molecular Weight (g/mol) | Key Biological Activities | References |
|---|---|---|---|---|
| This compound (Target Compound) | Benzamide + 5-methyltriazole-phenyl | ~293.3 (estimated) | Not explicitly reported; inferred antimicrobial/anticancer potential | - |
| N-(2,5-Dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide | Dichlorophenyl + triazole | ~358.2 | Antimicrobial, antifungal | |
| N-{3-[1-(3-Fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide | Thiadiazole + fluorophenyl + methoxybenzamide | ~410.4 | Medicinal chemistry applications | |
| N-{3-[1-(3-Chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide | Thiadiazole + chloromethylphenyl + methylbenzamide | ~353.8 | Anticancer, enzyme inhibition | |
| N-((5-(Ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide | Ethylthio + methoxyphenyl + methylbenzamide | ~411.5 | Enhanced lipophilicity, antimicrobial | |
| N-Phenyl-4-(1H-tetrazol-1-yl)benzamide | Tetrazole (vs. triazole) + benzamide | ~279.3 | Distinct binding due to tetrazole’s N-rich ring |
Key Structural and Functional Comparisons
Substituent Effects on Bioactivity Halogenated Derivatives: The dichlorophenyl analog () exhibits enhanced antimicrobial activity due to electron-withdrawing Cl groups, which may improve membrane penetration . Thiadiazole Integration: Compounds with thiadiazole () show broader medicinal applications, likely due to sulfur’s role in redox reactions and enzyme interactions .
Triazole vs. Tetrazole Moieties
- While triazoles (e.g., target compound) offer metabolic stability and moderate hydrogen bonding, tetrazoles () provide stronger acidity and metal-coordination capabilities, impacting pharmacokinetics .
Synthetic Methodologies
- Common solvents like DMF and dichloromethane are used for triazole-benzamide synthesis (). Catalysts (e.g., Cu(I) for click chemistry) optimize yields in multi-step reactions .
Structure-Activity Relationships (SAR)
- Methoxy Groups : Methoxy substitution () enhances solubility and may modulate receptor binding .
- Methyl vs. Halogen Substituents : Methyl groups (target compound) offer steric bulk without electronic effects, whereas halogens (Cl, F) improve electrophilic interactions .
Biological Activity
N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide is a synthetic compound that belongs to the class of triazole derivatives. Its unique structure comprises a triazole ring linked to a phenyl group and an amide functional group, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 278.31 g/mol. The compound features a triazole ring that plays a crucial role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.31 g/mol |
| InChI | InChI=1S/C16H14N4O/c1-12... |
| InChI Key | CLSNFEJAANKOIJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in cell signaling pathways and cancer cell proliferation. For example, it targets kinases and other proteins critical for tumor growth and survival.
- Antimicrobial Activity : The triazole moiety is known for its antifungal properties. Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
- Copper Ion Interaction : The compound also interacts with copper ions (Cu+ and Cu2+), stabilizing them and enhancing their catalytic effects in biochemical reactions. This interaction can influence pathways such as azide-acetylene cycloaddition, which is relevant in synthetic organic chemistry.
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, it has been reported to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.
- Antibacterial Activity : The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. Results indicate a promising antibacterial profile, suggesting potential use in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A study published in 2023 explored the anticancer effects of this compound on human breast cancer cell lines. The results showed that treatment with the compound led to significant reductions in cell viability and increased apoptosis rates compared to control groups .
- Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties of the compound against resistant bacterial strains. The findings indicated that it exhibited effective inhibition at low concentrations, highlighting its potential as a new therapeutic agent .
Q & A
Q. How should researchers report contradictory crystallographic and spectroscopic data in publications?
- Methodological Answer :
- Multi-Technique Validation : Correlate X-ray data with NMR/IR to resolve ambiguities (e.g., hydrogen bonding vs. disorder) .
- Error Analysis : Report R-factors (e.g., R1 < 5%) and confidence intervals for bond lengths/angles .
- Transparency : Disclose all refinement parameters in CIF files for peer review .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
